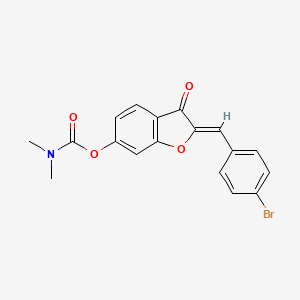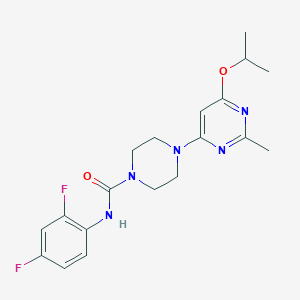![molecular formula C21H14N4 B2479360 (E)-11-(2-苯基腙)-11H-茚并[1,2-b]喹喔啉 CAS No. 300814-74-8](/img/structure/B2479360.png)
(E)-11-(2-苯基腙)-11H-茚并[1,2-b]喹喔啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline includes an indenoquinoxaline core with a phenylhydrazono substituent, making it a unique and potentially valuable compound in various fields of scientific research.
科学研究应用
Chemistry: It can be used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for potential therapeutic applications, such as anticancer or antimicrobial agents.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-phenylhydrazine with 11H-indeno[1,2-b]quinoxalin-11-one. The reaction is usually carried out in the presence of a catalyst, such as acetic acid, and under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions to maximize yield and purity, using cost-effective and readily available starting materials, and employing efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The phenylhydrazono group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions often require the presence of a catalyst, such as palladium on carbon (Pd/C), and may be carried out under an inert atmosphere to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce amine-substituted indenoquinoxalines.
作用机制
The mechanism of action of (E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The phenylhydrazono group may play a role in binding to target proteins or enzymes, potentially inhibiting their activity or altering their function. Further research is needed to elucidate the exact molecular mechanisms and pathways involved .
相似化合物的比较
Similar Compounds
11H-Indeno[1,2-b]quinoxalin-11-one 2-(4-ethylbenzylidene)hydrazone: This compound shares a similar indenoquinoxaline core but has a different hydrazone substituent.
Pyrrolo[2,3-d]pyrimidine Derivatives: These compounds also contain a heterocyclic core and have been studied for their potential as kinase inhibitors and apoptosis inducers.
Uniqueness
(E)-11-(2-phenylhydrazono)-11H-indeno[1,2-b]quinoxaline is unique due to its specific phenylhydrazono substituent, which may confer distinct chemical and biological properties compared to other similar compounds
属性
IUPAC Name |
10H-indeno[2,3-b]quinoxalin-11-yl(phenyl)diazene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4/c1-2-8-14(9-3-1)24-25-20-16-11-5-4-10-15(16)19-21(20)23-18-13-7-6-12-17(18)22-19/h1-13,23H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQDPXAXMBIKLLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N=NC2=C3C(=NC4=CC=CC=C4N3)C5=CC=CC=C52 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-{[1-(3-methoxybenzoyl)pyrrolidin-3-yl]oxy}pyridine](/img/structure/B2479277.png)
![(E)-N-(3-(2-methoxyethyl)-6-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(methylsulfonyl)benzamide](/img/structure/B2479281.png)
![1-methyl-3-{4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine-1-carbonyl}-1,2-dihydropyridin-2-one](/img/structure/B2479282.png)



![3-Methyl-3,6-diazabicyclo[3.2.0]heptane](/img/structure/B2479286.png)
![N-[1-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2479288.png)
![1-benzyl-4-[5-(3,4-dichlorophenyl)furan-2-carbothioyl]piperazine](/img/structure/B2479291.png)

![2-[(1R,2R)-2-(2-Chlorophenyl)cyclopropyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B2479294.png)
![3-{[1-({4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}methyl)piperidin-4-yl]methyl}-7-fluoro-3,4-dihydroquinazolin-4-one](/img/structure/B2479295.png)
![4-methyl-N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2479297.png)
![N-(1-(1-(3-chlorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-fluorobenzamide](/img/structure/B2479300.png)
